molecular formula C6H10O B6589270 (2-ethenylcyclopropyl)methanol, Mixture of diastereomers CAS No. 58070-46-5

(2-ethenylcyclopropyl)methanol, Mixture of diastereomers

Katalognummer: B6589270
CAS-Nummer: 58070-46-5
Molekulargewicht: 98.14 g/mol
InChI-Schlüssel: BBEUBSMPIQDNHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-ethenylcyclopropyl)methanol, mixture of diastereomers, is an organic compound characterized by the presence of a cyclopropyl ring substituted with an ethenyl group and a methanol group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The unique structure of (2-ethenylcyclopropyl)methanol makes it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethenylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene precursor followed by functional group modifications. One common method is the reaction of an ethenyl-substituted alkene with a cyclopropanation reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropyl intermediate is then subjected to hydroxylation to introduce the methanol group.

Industrial Production Methods

Industrial production of (2-ethenylcyclopropyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the mixture of diastereomers.

Analyse Chemischer Reaktionen

Types of Reactions

(2-ethenylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used for hydrogenation.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of (2-ethenylcyclopropyl)aldehyde or (2-ethenylcyclopropyl)carboxylic acid.

    Reduction: Formation of (2-ethylcyclopropyl)methanol.

    Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-ethenylcyclopropyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2-ethenylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-ethylcyclopropyl)methanol: Similar structure but with an ethyl group instead of an ethenyl group.

    (2-methylcyclopropyl)methanol: Similar structure but with a methyl group instead of an ethenyl group.

    (2-phenylcyclopropyl)methanol: Similar structure but with a phenyl group instead of an ethenyl group.

Uniqueness

(2-ethenylcyclopropyl)methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. The mixture of diastereomers also adds complexity to its stereochemistry and interactions with other molecules, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

58070-46-5

Molekularformel

C6H10O

Molekulargewicht

98.14 g/mol

IUPAC-Name

(2-ethenylcyclopropyl)methanol

InChI

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h2,5-7H,1,3-4H2

InChI-Schlüssel

BBEUBSMPIQDNHL-UHFFFAOYSA-N

Kanonische SMILES

C=CC1CC1CO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.